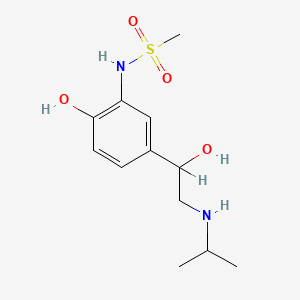

Soterenol

Vue d'ensemble

Description

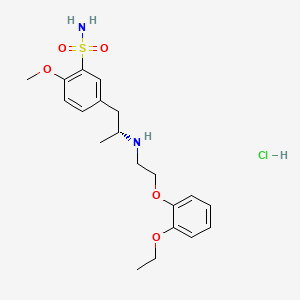

Le sotérénol est un composé méthanesulfonamido-phénéthanolamine structurellement apparenté à l'isoprotérénol. Il est connu pour ses puissantes propriétés bronchodilatatrices, ce qui le rend très efficace dans le traitement des affections respiratoires telles que l'asthme et la bronchopneumopathie chronique obstructive . La puissance bronchodilatatrice du sotérénol est équivalente ou supérieure à celle de l'isoprotérénol, avec une durée d'action plus longue .

Applications De Recherche Scientifique

Le sotérénol a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des agonistes des récepteurs bêta-adrénergiques.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et la liaison aux récepteurs.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies respiratoires et des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de formulations bronchodilatatrices et de thérapies respiratoires

Mécanisme d'action

Le sotérénol exerce ses effets principalement par la stimulation des récepteurs bêta-adrénergiques. Il a un effet stimulant dominant des récepteurs bêta-adrénergiques, conduisant à une bronchodilatation. Le composé présente également un degré moindre de stimulation des récepteurs alpha-adrénergiques, qui n'est pas partagé par l'isoprotérénol . Les cibles moléculaires comprennent les récepteurs bêta-2 adrénergiques des voies respiratoires, ce qui entraîne la relaxation des muscles lisses bronchiques et une amélioration du flux d'air .

Mécanisme D'action

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sotérénol peut être synthétisé par une série de réactions chimiques impliquant l'introduction de groupes méthanesulfonamide et phénéthanolamine. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau phénéthanolamine : Ceci implique la réaction d'un dérivé phénolique approprié avec un époxyde pour former la structure phénéthanolamine.

Introduction du groupe méthanesulfonamide : Cette étape implique la réaction de l'intermédiaire phénéthanolamine avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine.

Méthodes de production industrielle

La production industrielle du sotérénol suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les paramètres clés incluent le contrôle de la température, le temps de réaction et l'utilisation de solvants et de catalyseurs appropriés .

Analyse Des Réactions Chimiques

Types de réactions

Le sotérénol subit diverses réactions chimiques, notamment :

Oxydation : Le sotérénol peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir le sotérénol en ses dérivés alcooliques correspondants.

Substitution : Le sotérénol peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle phénolique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés alcooliques.

Substitution : Dérivés alkylés ou acylés du sotérénol.

Comparaison Avec Des Composés Similaires

Composés similaires

Isoprotérénol : Un agoniste non sélectif des récepteurs bêta-adrénergiques utilisé pour des indications similaires.

Salbutamol : Un agoniste sélectif des récepteurs bêta-2 adrénergiques couramment utilisé comme bronchodilatateur.

Terbutaline : Un autre agoniste sélectif des récepteurs bêta-2 adrénergiques possédant des propriétés bronchodilatatrices

Unicité du sotérénol

Le sotérénol est unique en raison de sa durée de bronchodilatation plus longue par rapport à l'isoprotérénol et de ses effets secondaires cardiovasculaires réduits. Contrairement à l'isoprotérénol, le sotérénol ne provoque pas d'augmentation secondaire de la résistance des voies respiratoires pulmonaires, ce qui en fait une option plus sûre pour les patients souffrant d'affections respiratoires .

Propriétés

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S/c1-8(2)13-7-12(16)9-4-5-11(15)10(6-9)14-19(3,17)18/h4-6,8,12-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRNQOGXBRYCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14816-67-2 (mono-hydrochloride) | |

| Record name | Soterenol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864426 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13642-52-9 | |

| Record name | Soterenol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9364W7589B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

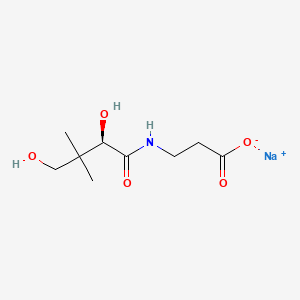

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)

![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)